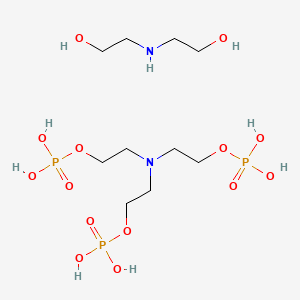
Carboxymethylnitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethylnitrosourea is a chemical compound with the molecular formula C3H5N3O4The compound is characterized by its unique structure, which includes a nitroso group and a urea moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carboxymethylnitrosourea can be synthesized through the reaction of glycocyamine with sodium nitrite under acidic conditions. The reaction is typically carried out at a pH of 2.5 and a temperature of 37°C . The initial rates of formation are influenced by the concentration of glycocyamine and sodium nitrite.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the controlled reaction of precursor chemicals under specific conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Carboxymethylnitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The nitroso group in this compound can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Carboxymethylnitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of carboxymethylnitrosourea involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to the alkylation and carbamoylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects. The compound’s ability to cross the blood-brain barrier enhances its potential as an antitumor agent for brain cancers .
Vergleich Mit ähnlichen Verbindungen
Carboxymethylnitrosourea is part of the nitrosourea family, which includes several other compounds with similar structures and properties. Some of these similar compounds include:
- Carmustine (BCNU)
- Lomustine (CCNU)
- Streptozocin
- Semustine
- Nimustine
- Ranimustine
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to cross the blood-brain barrier and its potential antitumor properties make it particularly noteworthy among nitrosoureas .
Eigenschaften
| 60391-92-6 | |
Molekularformel |
C3H5N3O4 |
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
2-[carbamoyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C3H5N3O4/c4-3(9)6(5-10)1-2(7)8/h1H2,(H2,4,9)(H,7,8) |
InChI-Schlüssel |
JWFMCQPAQYKFDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







